Technical Guide: Synthesis and Characterization of 5-Methyl-4-phenyl-o-anisidine
Technical Guide: Synthesis and Characterization of 5-Methyl-4-phenyl-o-anisidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the synthesis and characterization of 5-Methyl-4-phenyl-o-anisidine, a substituted biphenyl amine with potential applications in medicinal chemistry and materials science. Due to the absence of a published direct synthesis protocol, a plausible and efficient synthetic route is proposed, commencing from commercially available starting materials. This guide furnishes detailed experimental procedures for the synthesis and purification of the target molecule and its key intermediate. Furthermore, a thorough characterization of the final compound using modern analytical techniques is described, with expected data summarized for clarity. This includes Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Visual representations of the synthetic pathway and characterization workflow are provided to facilitate understanding.
Proposed Synthesis of 5-Methyl-4-phenyl-o-anisidine
The proposed synthesis involves a two-step process starting from 2-bromo-5-methyl-4-nitroanisole. The first step is the reduction of the nitro group to form the corresponding amine. The second step is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the phenyl group.
Synthetic Pathway
Experimental Protocols
Step 1: Synthesis of 2-Bromo-4-amino-5-methylanisole (Intermediate A)
Materials:
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2-Bromo-5-methyl-4-nitroanisole
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Stannous chloride dihydrate (SnCl₂·2H₂O)
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Ethanol
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Ethyl acetate
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2M Potassium hydroxide (KOH) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer with heating plate
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Separatory funnel
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Rotary evaporator
Procedure:
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To a solution of 2-bromo-5-methyl-4-nitroanisole (1.0 equivalent) in ethanol (approximately 5 mL per 1 mmol of substrate) in a round-bottom flask, add stannous chloride dihydrate (SnCl₂·2H₂O) (approximately 5.0 equivalents).[1]
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Stir the reaction mixture at room temperature. The reaction can be gently heated if necessary and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]
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Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.[1]
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Partition the crude residue between ethyl acetate and a 2M potassium hydroxide solution to neutralize the acidic mixture and dissolve the tin salts.[1]
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-bromo-4-amino-5-methylanisole.
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The product can be purified further by column chromatography on silica gel if required.
Step 2: Synthesis of 5-Methyl-4-phenyl-o-anisidine
Materials:
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2-Bromo-4-amino-5-methylanisole (Intermediate A)
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Phenylboronic acid
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Palladium catalyst (e.g., PdCl₂(dppf) - [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))
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Base (e.g., 2M aqueous sodium carbonate (Na₂CO₃) solution)
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Solvent (e.g., Toluene/Dioxane mixture, 4:1)
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Schlenk tube or similar reaction vessel for inert atmosphere
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Inert gas (Argon or Nitrogen)
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Celite
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Silica gel for column chromatography
Procedure:
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In a Schlenk tube, combine 2-bromo-4-amino-5-methylanisole (1.0 equivalent), phenylboronic acid (1.2 equivalents), the palladium catalyst (e.g., PdCl₂(dppf), 0.1 equivalents), and the solvent mixture (e.g., toluene/dioxane, 4:1, approximately 10 mL per 1 mmol of the bromo-compound).[2]
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Add the 2M aqueous sodium carbonate solution (approximately 10 mL per 1 mmol of the bromo-compound).[2]
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Degas the mixture by bubbling an inert gas (argon or nitrogen) through the solution for 10-15 minutes.
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Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at a suitable temperature (e.g., 85 °C) under an inert atmosphere.[2]
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Monitor the reaction progress by TLC. Once the starting material is consumed, cool the reaction mixture to room temperature.
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Filter the mixture through a pad of Celite to remove the catalyst.
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Separate the organic layer from the aqueous layer in a separatory funnel.
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Extract the aqueous layer with the organic solvent used for the reaction.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-Methyl-4-phenyl-o-anisidine.
Characterization
The synthesized 5-Methyl-4-phenyl-o-anisidine would be characterized using a suite of spectroscopic methods to confirm its structure and purity.
Characterization Workflow
Data Presentation
The expected quantitative data from the characterization analyses are summarized in the tables below. These are predicted values based on the analysis of similar chemical structures.
Table 1: Predicted ¹H NMR Spectral Data for 5-Methyl-4-phenyl-o-anisidine
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5 - 7.3 | Multiplet | 5H | Phenyl-H |
| ~ 6.8 | Singlet | 1H | Aromatic-H (on anisidine ring) |
| ~ 6.7 | Singlet | 1H | Aromatic-H (on anisidine ring) |
| ~ 4.0 - 3.5 | Broad Singlet | 2H | -NH₂ |
| ~ 3.8 | Singlet | 3H | -OCH₃ |
| ~ 2.2 | Singlet | 3H | -CH₃ |
Note: The exact chemical shifts for the aromatic protons on the anisidine ring can vary. 2D NMR techniques like COSY and NOESY would be beneficial for definitive assignment.
Table 2: Predicted ¹³C NMR Spectral Data for 5-Methyl-4-phenyl-o-anisidine
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 - 140 | Aromatic C-O and C-N |
| ~ 140 - 135 | Aromatic C-C (ipso-carbon of phenyl group) |
| ~ 130 - 125 | Aromatic C-H (phenyl group) |
| ~ 125 - 110 | Aromatic C-H and C-C (anisidine ring) |
| ~ 56 | -OCH₃ |
| ~ 18 | -CH₃ |
Note: The chemical shifts of quaternary carbons in the aromatic region can be identified by the absence of a signal in a DEPT-135 experiment.
Table 3: Predicted IR Absorption Data for 5-Methyl-4-phenyl-o-anisidine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium | N-H stretching (asymmetric and symmetric)[3] |
| 3100 - 3000 | Medium | Aromatic C-H stretching[4] |
| 2950 - 2850 | Medium | Aliphatic C-H stretching (-CH₃, -OCH₃) |
| 1620 - 1580 | Medium | N-H bending[3] |
| 1600 - 1450 | Medium to Strong | Aromatic C=C stretching[4] |
| 1335 - 1250 | Strong | Aromatic C-N stretching[3] |
| 1275 - 1200 | Strong | Aryl ether C-O stretching |
| 910 - 665 | Strong, Broad | N-H wagging[3] |
Table 4: Predicted Mass Spectrometry Data for 5-Methyl-4-phenyl-o-anisidine
| m/z | Interpretation |
| 213 | [M]⁺˙ (Molecular Ion) |
| 198 | [M - CH₃]⁺ |
| 182 | [M - OCH₃]⁺ |
| 167 | [M - CH₃ - OCH₃]⁺ |
Note: The molecular ion of an aromatic amine is expected to be intense. Fragmentation pathways often involve the loss of substituents from the aromatic ring.[5]
Conclusion
This technical guide outlines a feasible synthetic strategy and a comprehensive characterization plan for 5-Methyl-4-phenyl-o-anisidine. The detailed experimental protocols and tabulated expected analytical data provide a solid foundation for researchers and scientists in the fields of organic synthesis and drug development to produce and verify this compound of interest. The provided workflows and data will aid in the successful execution and confirmation of the synthesis of 5-Methyl-4-phenyl-o-anisidine.
